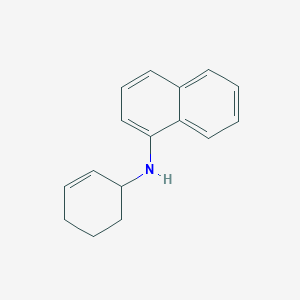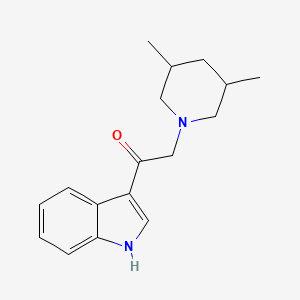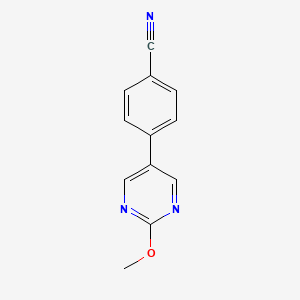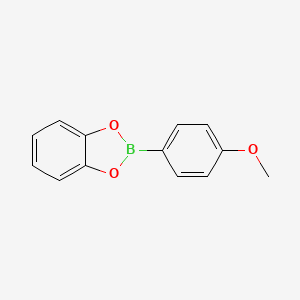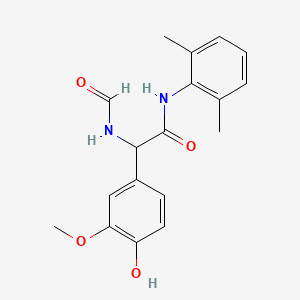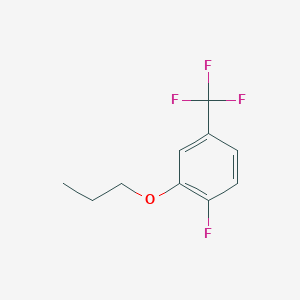
1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10F4O and a molecular weight of 222.18 g/mol . This compound is characterized by the presence of a fluorine atom, a propoxy group, and a trifluoromethyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene involves several steps. One common method includes the reaction of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene with propanol in the presence of a catalyst. The reaction conditions typically involve elevated temperatures and the use of a solvent such as toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group (if present in intermediates) can be reduced to an amine.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas in the presence of a palladium catalyst. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of fluorinated organic compounds and their interactions with biological systems.
Medicine: Research into its potential pharmaceutical applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, the fluorine and trifluoromethyl groups can influence the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes .
Comparación Con Compuestos Similares
1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-Fluoro-4-(trifluoromethyl)benzene: Lacks the propoxy group, leading to different chemical properties and reactivity.
2-Bromo-1-fluoro-4-(trifluoromethyl)benzene: Contains a bromine atom instead of a propoxy group, affecting its reactivity and applications.
Propiedades
Número CAS |
866615-10-3 |
|---|---|
Fórmula molecular |
C10H10F4O |
Peso molecular |
222.18 g/mol |
Nombre IUPAC |
1-fluoro-2-propoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10F4O/c1-2-5-15-9-6-7(10(12,13)14)3-4-8(9)11/h3-4,6H,2,5H2,1H3 |
Clave InChI |
YDLIMIRAWKRQHO-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=CC(=C1)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane](/img/structure/B14136580.png)

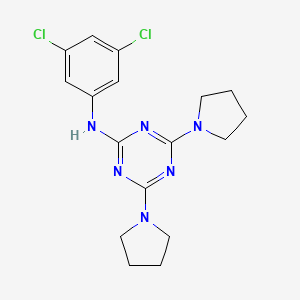
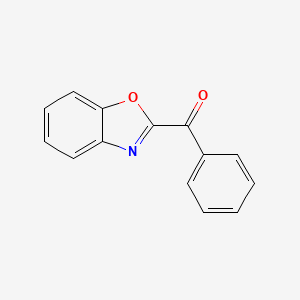
![7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one](/img/structure/B14136602.png)
![2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B14136609.png)
![Bicyclo[4.4.1]undeca-1,5,8-triene](/img/structure/B14136613.png)
